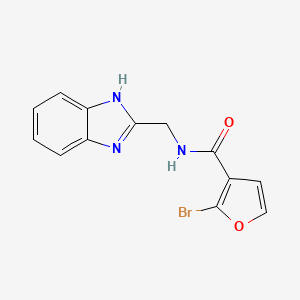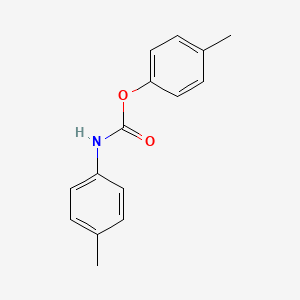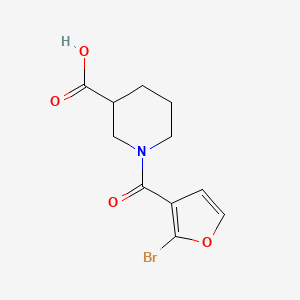
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide, also known as BMF-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BMF-3 belongs to the class of benzimidazole derivatives and has shown promising results in various biological assays. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
作用機序
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide inhibits the activity of PTPs by binding to the catalytic site of the enzyme. The compound forms a covalent bond with the active site cysteine residue, which leads to the inhibition of the enzyme activity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to have several biochemical and physiological effects in laboratory experiments. The compound has been shown to increase insulin sensitivity in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
実験室実験の利点と制限
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has several advantages and limitations for lab experiments. The compound is synthesized through a multi-step process and can be obtained in high purity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. However, N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has limited solubility in aqueous solutions, which can make it difficult to perform biological assays. The compound also has limited stability, which can lead to degradation over time.
将来の方向性
There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. The compound has shown promising results as an inhibitor of PTP1B, and further studies are needed to determine its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also shown potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. The compound has limited solubility and stability, and future studies should focus on developing more stable and soluble analogs of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. Additionally, studies should focus on the toxicity and pharmacokinetics of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide to determine its potential as a therapeutic agent.
合成法
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-3-furan carboxylic acid with benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide in high purity, which can be further purified through column chromatography.
科学的研究の応用
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been studied for its potential therapeutic properties in various biological assays. The compound has shown promising results as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cellular signaling pathways. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to inhibit the activity of PTP1B, a phosphatase that is implicated in the development of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-12-8(5-6-19-12)13(18)15-7-11-16-9-3-1-2-4-10(9)17-11/h1-6H,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDSTVUQDIACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(OC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)

![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)

![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)
![2-[(2-Bromofuran-3-carbonyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B6634142.png)
![1-[(2-Bromofuran-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B6634148.png)
![2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6634157.png)
![(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6634169.png)